molecular formula C10H14BNO5S B1452224 2-(Morpholinosulfonyl)phenylboronic acid CAS No. 957062-65-6

2-(Morpholinosulfonyl)phenylboronic acid

Cat. No. B1452224
M. Wt: 271.1 g/mol
InChI Key: BZFBAPLYGJEVGH-UHFFFAOYSA-N
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Description

2-(Morpholinosulfonyl)phenylboronic Acid is a reactant/reagent used in the preparation of substituted phenylalanine derivatives as factor XI modulators for treating thrombotic and thromboembolic diseases .


Molecular Structure Analysis

The molecular formula of 2-(Morpholinosulfonyl)phenylboronic acid is C10H14BNO5S . The molecular weight is 271.10 g/mol . The InChI string representation of its structure is InChI=1S/C10H14BNO5S/c13-11 (14)9-3-1-2-4-10 (9)18 (15,16)12-5-7-17-8-6-12/h1-4,13-14H,5-8H2 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(Morpholinosulfonyl)phenylboronic acid are not available, boronic acids are known to undergo several types of reactions. They can form boronate esters with diols, which is a key step in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Morpholinosulfonyl)phenylboronic acid include a molecular weight of 271.10 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, a rotatable bond count of 3, and a topological polar surface area of 95.4 Ų . The compound has a density of 1.5±0.1 g/cm³, a boiling point of 513.4±60.0 °C at 760 mmHg, and a flash point of 264.3±32.9 °C .

Scientific Research Applications

Catalytic Applications

Phenylboronic acids and their derivatives, including those with morpholino groups, have been studied extensively for their catalytic properties. For instance, they have been employed as catalysts in dehydrative amidation between carboxylic acids and amines, showcasing their role in facilitating α-dipeptide synthesis through a mechanism that highlights the significance of the ortho-substituent on the boronic acid in preventing amine coordination, thus enhancing the reaction's efficiency (Wang et al., 2018). Additionally, these acids have shown utility in the synthesis of tetrahydrobenzo[b]pyrans, demonstrating operational simplicity, rapid reaction times, and high yields, which benefits the environment due to minimal pollution (Nemouchi et al., 2012).

Chemical Synthesis

Phenylboronic acid derivatives are integral in the synthesis of complex molecules. For example, they have facilitated the synthesis of isoquinoline derivatives via reactions involving organolead reagents, indicating their role in α-arylation processes with β-diketones and natural β-oxo lactones (Ganina et al., 2005). Another notable application is in the solid-state protection of diamines, anthranilic acid, diols, and polyols, where phenylboronic acid reacts to form cyclic phenylboronic amides or esters without the need for catalysts or auxiliaries, thus highlighting a waste-free approach to protective syntheses (Kaupp et al., 2003).

Biomedical Applications

In biomedical research, the derivatives of phenylboronic acid, such as 2-(morpholinosulfonyl)phenylboronic acid, have shown promise in experimental oncology. They have been evaluated for their antiproliferative potential against diverse cancer cell lines, with studies revealing structure-activity relationships that lead to the identification of highly active antiproliferative agents. These compounds have demonstrated a specific mode of action, including cell cycle arrest and apoptosis induction in cancer cells, suggesting their potential as novel anticancer agents (Psurski et al., 2018).

Environmental and Analytical Chemistry

Phenylboronic acids are also utilized in environmental and analytical chemistry for the development of sensor systems and separation techniques. Their ability to form reversible complexes with polyols has been leveraged for the recognition, separation, and detection of various compounds, including saccharides and glycoproteins, showcasing their versatility in pharmaceutical and chemical engineering applications (Chu Liang-yin, 2006).

Safety And Hazards

While specific safety and hazard information for 2-(Morpholinosulfonyl)phenylboronic acid is not available, general precautions should be taken while handling it. This includes wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .

Future Directions

Phenylboronic acid derivatives, such as 2-(Morpholinosulfonyl)phenylboronic acid, are regarded as synthetic mimics of lectins due to their ability to interact with various carbohydrates. This unique chemistry has already borne fruit as the molecular bases for glucose sensors and some bio-separation applications. Emerging PBA-based research directions include PBA-mediated targeting to sialic acid as a methodology relevant to tumor diagnosis and treatment .

properties

IUPAC Name

(2-morpholin-4-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO5S/c13-11(14)9-3-1-2-4-10(9)18(15,16)12-5-7-17-8-6-12/h1-4,13-14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFBAPLYGJEVGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1S(=O)(=O)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656929
Record name [2-(Morpholine-4-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Morpholinosulfonyl)phenylboronic acid

CAS RN

957062-65-6
Record name [2-(Morpholine-4-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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